molecular formula C10H10ClNO2S B1296393 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 34491-29-7

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1296393
CAS RN: 34491-29-7
M. Wt: 243.71 g/mol
InChI Key: LESQASCTNMKKPZ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid” is a compound that contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a carboxylic acid group (-COOH) and a 4-chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached to one of the carbons .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate amine with a carbonyl compound to form the thiazolidine ring . The 4-chlorophenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the carboxylic acid group, and the 4-chlorophenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactive groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification or amide formation . The chlorine atom on the phenyl ring could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carboxylic acid group could make the compound acidic . The presence of the chlorine atom could influence the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis and Characterization

  • The compound (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was synthesized through a 1,3-dipolar cycloaddition reaction, demonstrating an application in organic synthesis and molecular characterization using infrared spectroscopy and mass spectrometry (Güiza et al., 2020).

Biological Applications

  • Organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid have been synthesized, characterized, and tested for antibacterial and antifungal activities, highlighting their potential use in developing antimicrobial agents (Ali et al., 2002).

Structural Analysis and Properties

  • The synthesis of various derivatives, including 2-(p-chlorophenyl)-2-thiazoline and its carboxylic acid form, has been achieved. These compounds are useful in studying the properties and applications of thiazolidine-based molecules (Suzuki & Izawa, 1976).

Pharmaceutical Applications

  • A series of linked heterocyclic compounds containing 4-(4-chlorophenyl)-6-(3,5-dimethyl-1-phenyl-1H-4-pyrazolyl)-2-pyrimidinyl-2-(aryl/heteryl)-1,3-thiazolan-4-ones have been synthesized and assessed for antimicrobial activity, indicating their potential in drug development (Reddy et al., 2010).

Medical Research

  • Thiazolidine-4-carboxylic acid (TC) has been studied for its anti-toxic effects, particularly on the liver, and for its potential in geriatric medicine. This suggests applications in treating age-related conditions and liver diseases (Weber et al., 1982).

Chemical Stability and Synthesis

  • The stability of thiazolidine-4-carboxylic acids in various solutions has been studied, providing insights into their behavior in different chemical environments, which is crucial for their application in synthesis and formulation (Pesek & Frost, 1975).

Food and Beverage Industry

  • The role of 2-substituted 1,3-thiazolidine-4-carboxylic acids in beer flavor stability was investigated, demonstrating their potential impact in the food and beverage industry, particularly in understanding flavor changes during storage (Baert et al., 2015).

Safety And Hazards

As with any chemical compound, handling “2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, based on the properties of its functional groups . Further studies could also investigate its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESQASCTNMKKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316425
Record name 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

34491-29-7
Record name 34491-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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